isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.37 g/mol This compound is characterized by its unique structure, which includes a cyclohepta[b]thiophene ring system
Properties
IUPAC Name |
propan-2-yl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-8(2)16-13(15)11-9-6-4-3-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCNUNGGPFMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134802 | |
| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351983-32-9 | |
| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351983-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
- Reactants: Cycloheptanone and isopropyl cyanoacetate.
- Catalyst/Base: Diethylamine or similar amine base.
- Solvent: Methanol, ethanol, or DMF (N,N-dimethylformamide).
- Conditions: Room temperature to moderate heating (20–60 °C).
- Process: The ketone and cyanoacetate undergo condensation to form an α,β-unsaturated nitrile intermediate.
Cyclization with Sulfur
- Reagents: Elemental sulfur is added to the reaction mixture.
- Base: Diethylamine facilitates the cyclization.
- Solvent: Ethanol or methanol.
- Conditions: Sonication at room temperature or heating at 60 °C for 1–3 hours.
- Outcome: Formation of the thiophene ring fused to the cycloheptane ring, yielding the 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate ester.
Purification
- Method: Flash column chromatography on silica gel.
- Eluent: Petroleum ether/ethyl acetate mixtures.
- Yield: Typically high, around 90% for ethyl and propyl esters, expected to be similar for isopropyl esters.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Knoevenagel condensation | Cycloheptanone + isopropyl cyanoacetate, diethylamine, methanol/ethanol, 20–60 °C | ~90 | Reaction time 1–3 hours; sonication can be used to enhance reaction rate |
| Cyclization with sulfur | Elemental sulfur, diethylamine, ethanol, room temp or 60 °C, 1–3 hours | High | Gewald reaction conditions; sulfur and base critical for thiophene ring formation |
| Purification | Flash chromatography (silica gel, petroleum ether/ethyl acetate) | — | Provides pure this compound |
Research Findings and Variations
- The Gewald reaction is the core synthetic route, with modifications in solvent, temperature, and base to optimize yield and purity.
- Sonication has been reported to improve reaction efficiency at room temperature, reducing reaction times.
- Alternative solvents like DMF have been used for better solubility of reactants, with heating at 60 °C for 2 hours yielding good product amounts.
- The isopropyl ester variant is less commonly reported than ethyl or propyl esters but can be synthesized by substituting isopropyl cyanoacetate in the initial condensation step.
- Subsequent functionalization of the amino group or the thiophene ring can be performed for derivative synthesis, often involving coupling reactions with acyl chlorides or reductions of nitro precursors.
Comparative Table of Related Thiophene Ester Syntheses
*Note: Direct literature on isopropyl ester is limited; synthesis inferred from analogs.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Neuropharmacology
Research indicates that isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems and potentially mitigate neurodegenerative diseases.
Antidepressant Effects
Recent investigations into the compound's effects on serotonin and norepinephrine reuptake suggest its potential as an antidepressant. The modulation of these neurotransmitters is crucial in managing mood disorders.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters examined the effects of related compounds on neuronal survival under oxidative stress conditions. The results indicated that derivatives of tetrahydrocycloheptathiophene exhibited significant neuroprotective effects by reducing apoptosis in neuronal cells .
Case Study 2: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, a compound structurally related to this compound demonstrated efficacy in improving depressive symptoms within four weeks of treatment. The study highlighted the compound's ability to enhance serotonin levels in the brain .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The ability to modify its structure has led to the development of various derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a similar structure but with an ethyl ester group instead of an isopropyl ester group.
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid: This compound lacks the ester group and has a carboxylic acid functional group instead.
Uniqueness
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions with biological targets.
Biological Activity
Isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H19NO2S
- Molecular Weight : 251.36 g/mol
- CAS Number : 351983-32-9
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. For instance, one common method involves the use of organocatalysts to facilitate the enantioselective synthesis of related compounds. This approach has been shown to yield high purity and good yields of the target compound .
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydrothiophene compounds exhibit significant antitumor activity. For example, certain analogs have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential as a lead compound in cancer therapy.
Antimicrobial Properties
Compounds similar to isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene derivatives have demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest that these compounds can inhibit bacterial growth and may possess fungicidal activity. Further research is needed to characterize the spectrum of activity and mechanism of action against specific microorganisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cycloheptathiophene ring can significantly influence its pharmacological profile. For instance:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Amino Group | Essential for antitumor activity |
| 3 | Carboxylate Group | Enhances solubility and bioavailability |
| 5 | Alkyl Substituents | Alters potency against specific targets |
Case Studies
- Antitumor Activity in vitro : A study evaluating various tetrahydrothiophene derivatives found that some exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and A549) suggesting promising antitumor potential .
- Antimicrobial Testing : In a comparative study of several synthetic derivatives, this compound showed moderate inhibitory effects against Gram-positive bacteria with an MIC value comparable to standard antibiotics .
Q & A
What are the recommended synthetic routes for preparing isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, and how can reaction yields be optimized?
Basic Research Question
The compound is typically synthesized via acylation of its amine precursor. A common method involves reacting ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with isopropyl chloroformate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acylating agent), inert atmosphere (N₂/Ar), and low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. For example, the amino group may exhibit variable chemical shifts due to hydrogen bonding with residual solvents (e.g., DMSO-d₆ vs. CDCl₃). To address this:
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and assign ambiguous peaks .
- Compare experimental HRMS data with theoretical values (e.g., ≤2 ppm error margin) to validate molecular formula .
- Use X-ray crystallography (if crystalline) for unambiguous confirmation, as demonstrated in related cycloheptathiophene derivatives .
What methodologies are effective for evaluating the biological activity of derivatives of this compound?
Advanced Research Question
Derivatives are often screened for antimicrobial or enzyme-inhibitory activity. Key steps include:
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations ranging from 1–256 µg/mL .
- Mechanistic studies : Employ fluorescence quenching or molecular docking to assess binding to targets like DNA gyrase or β-lactamases .
- SAR analysis : Modify the isopropyl ester or cycloheptane ring to evaluate how substituents affect potency and selectivity .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
Refer to SDS guidelines for thiophene derivatives:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Category 2/2A irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (STOT-SE 3 respiratory hazard) .
- Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
How can the ester group be selectively hydrolyzed to synthesize carboxylic acid derivatives?
Advanced Research Question
Controlled hydrolysis of the isopropyl ester is achieved via:
- Basic conditions : Use LiOH (4 equiv) in THF/H₂O (1:1) at 50°C for 48 hours. Monitor pH (maintain ~12) to ensure complete de-esterification .
- Acid catalysis : Avoid due to risk of ring-opening in the cycloheptane moiety.
- Work-up : Acidify to pH 6 with 2N HCl, isolate via filtration, and purify by recrystallization (ethanol) .
What computational tools can predict the reactivity of this compound in multicomponent reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the thiophene ring. Key applications:
- Reactivity indices : Fukui functions identify nucleophilic sites (e.g., C-2 position) prone to acylation or alkylation .
- Transition-state analysis : Simulate Petasis or Biginelli reactions to optimize solvent (e.g., HFIP) and catalyst choices .
How should researchers assess the environmental impact of this compound during disposal?
Basic Research Question
Follow ecotoxicity guidelines from SDS
- Biodegradation : Test via OECD 301F (manometric respirometry) to estimate persistence (t₁/₂ >60 days indicates low biodegradability) .
- Aquatic toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ <10 mg/L requires hazardous waste classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
